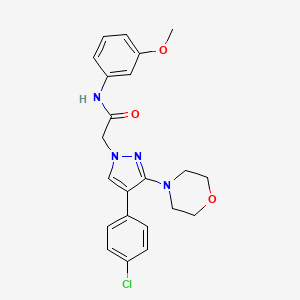

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide

Beschreibung

The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a pyrazole-derived molecule featuring a 4-chlorophenyl group, a morpholino substituent, and an N-(3-methoxyphenyl)acetamide moiety. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and insecticidal properties . The morpholino group enhances solubility and pharmacokinetic properties, while the 3-methoxyphenyl acetamide moiety may influence receptor binding affinity, as seen in structurally related compounds like SB366791 (N-(3-methoxyphenyl)-4-chlorocinnamide) .

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-29-19-4-2-3-18(13-19)24-21(28)15-27-14-20(16-5-7-17(23)8-6-16)22(25-27)26-9-11-30-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJTXFIKFIVFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a morpholino group, and various aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 410.9 g/mol. The presence of chlorine and methoxy groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures, particularly those containing pyrazole moieties, exhibit a range of biological activities, including:

- Anti-inflammatory properties : The compound has been shown to modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:

- Enzyme inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression.

- Receptor modulation : It can bind to receptors that regulate cellular processes, potentially altering their activity.

- Gene expression influence : The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Anticancer Activity

A study investigating the anticancer potential of similar pyrazole derivatives highlighted their effectiveness against various cancer cell lines. For instance, compounds with structural similarities to this compound exhibited significant cytotoxicity against HepG2 hepatocellular carcinoma cells with IC50 values lower than standard chemotherapeutics like Sorafenib .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Insecticidal Derivatives

highlights pyrazole-cyano derivatives as precursors to Fipronil, a broad-spectrum insecticide. The target compound’s 4-chlorophenyl group aligns with insecticidal SAR (structure-activity relationship) trends, though the morpholino substituent may reduce toxicity toward non-target species .

CNS and Ion Channel Modulation

The N-(3-methoxyphenyl)acetamide group is structurally analogous to SB366791, a TRPV1 antagonist, and HC030031 (), a TRPA1 inhibitor.

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties of Selected Analogues

Notes:

- The target compound’s morpholino group likely improves aqueous solubility compared to cyano-substituted analogues () but may reduce membrane permeability.

- The 3-methoxyphenyl group could enhance metabolic stability via reduced oxidative dealkylation compared to unsubstituted phenyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.